Cas no 569-06-2 (1-Fluoroanthraquinone)

1-Fluoroanthraquinone is a fluorinated derivative of anthraquinone, characterized by the substitution of a fluorine atom at the 1-position of the anthraquinone structure. This modification enhances its reactivity and selectivity in synthetic applications, particularly in the production of dyes, pharmaceuticals, and specialty chemicals. The fluorine atom imparts improved electron-withdrawing properties, making it a valuable intermediate in cross-coupling reactions and other organic transformations. Its stability under various reaction conditions and compatibility with diverse solvents further contribute to its utility in fine chemical synthesis. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial processes.
1-Fluoroanthraquinone structure
1-Fluoroanthraquinone structure
Product name:1-Fluoroanthraquinone
CAS No:569-06-2
MF:C14H7O2F
MW:226.20258
CID:1600274
PubChem ID:68436

1-Fluoroanthraquinone Chemical and Physical Properties

Names and Identifiers

    • 1-fluoroanthracene-9,10-dione
    • CTK5A5888
    • 1-fluoro-9,10-anthraquinone
    • AC1Q6JXN
    • SureCN760904
    • 1-Fluor-anthrachinon
    • 1-fluoro-anthraquinone
    • 1-Fluoroanthraquinone
    • AC1L29Q7
    • T0400-2135
    • 1-fluoro-9,10-anthracenedione
    • AKOS001025610
    • EU-0000229
    • Z56755992
    • 569-06-2
    • QFDHYBLCHGMWDI-UHFFFAOYSA-N
    • SCHEMBL760904
    • 1-FLUORO-9,10-DIHYDROANTHRACENE-9,10-DIONE
    • DTXSID1060346
    • InChI=1/C14H7FO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7
    • 9,10-Anthracenedione, 1-fluoro-
    • Inchi: InChI=1S/C14H7FO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H
    • InChI Key: QFDHYBLCHGMWDI-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)F

Computed Properties

  • Exact Mass: 226.04301
  • Monoisotopic Mass: 226.043008
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Density: 1.385
  • Boiling Point: 395.5°C at 760 mmHg
  • Flash Point: 150.7°C
  • Refractive Index: 1.637
  • PSA: 34.14

1-Fluoroanthraquinone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F893350-250mg
1-Fluoroanthraquinone
569-06-2
250mg
$ 800.00 2023-09-07
TRC
F893350-500mg
1-Fluoroanthraquinone
569-06-2
500mg
$1378.00 2023-05-18
TRC
F893350-50mg
1-Fluoroanthraquinone
569-06-2
50mg
$173.00 2023-05-18

1-Fluoroanthraquinone Related Literature

Additional information on 1-Fluoroanthraquinone

Comprehensive Guide to 1-Fluoroanthraquinone (CAS No. 569-06-2): Properties, Applications, and Industry Insights

1-Fluoroanthraquinone (CAS No. 569-06-2) is a fluorinated derivative of anthraquinone, a versatile organic compound widely used in industrial and research applications. This compound is characterized by the substitution of a fluorine atom at the 1-position of the anthraquinone structure, which enhances its reactivity and utility in specialized chemical processes. The fluoroanthraquinone family, including 1-fluoro-9,10-anthraquinone, has gained attention due to its unique electronic properties and potential in advanced material synthesis.

In recent years, the demand for fluorinated organic compounds like 1-Fluoroanthraquinone has surged, driven by their applications in pharmaceuticals, agrochemicals, and dye manufacturing. Researchers and industry professionals frequently search for "1-Fluoroanthraquinone synthesis," "CAS 569-06-2 applications," and "fluoroanthraquinone derivatives" to explore its potential. The compound's stability and compatibility with other reagents make it a valuable intermediate in organic synthesis, particularly in the development of high-performance dyes and functional materials.

From a molecular perspective, 1-Fluoroanthraquinone exhibits distinct spectroscopic and chemical properties due to the electron-withdrawing effect of the fluorine atom. This feature is often leveraged in photochemical studies and catalytic reactions. Searches for "1-Fluoroanthraquinone NMR spectrum" or "569-06-2 solubility" reflect the scientific community's interest in its characterization. The compound is typically a yellow crystalline solid with moderate solubility in organic solvents like dichloromethane and toluene, making it suitable for laboratory-scale experiments.

Environmental and sustainability considerations are increasingly shaping the discourse around fluorinated compounds. Queries such as "eco-friendly fluorination methods" and "green chemistry applications of 1-Fluoroanthraquinone" highlight the industry's shift toward sustainable practices. While 1-Fluoroanthraquinone itself is not classified as hazardous under standard regulations, its handling requires adherence to general laboratory safety protocols. Proper storage conditions—away from light and moisture—are critical to maintaining its stability over time.

The commercial availability of 1-Fluoroanthraquinone (CAS No. 569-06-2) is supported by several global suppliers, catering to both research institutions and industrial manufacturers. Pricing trends and bulk procurement options are common search topics, alongside "1-Fluoroanthraquinone suppliers" and "CAS 569-06-2 pricing." As innovation in fluorinated compounds accelerates, this compound is poised to play a pivotal role in emerging technologies, including organic electronics and specialty coatings.

In summary, 1-Fluoroanthraquinone represents a critical building block in modern organic chemistry, bridging fundamental research and industrial applications. Its fluorinated structure offers unique advantages, aligning with current trends in material science and sustainable chemistry. For researchers exploring "anthraquinone derivatives" or "fluorinated aromatic compounds," this compound provides a compelling case study in functional group modification and reactivity tuning.

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